molecular formula C10H12BrNS B6201092 2-bromo-4-(thian-4-yl)pyridine CAS No. 2694729-28-5

2-bromo-4-(thian-4-yl)pyridine

Cat. No.: B6201092
CAS No.: 2694729-28-5
M. Wt: 258.2
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Description

2-Bromo-4-(thian-4-yl)pyridine is a heterocyclic compound that contains a bromine atom, a pyridine ring, and a thian-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(thian-4-yl)pyridine typically involves the bromination of 4-(thian-4-yl)pyridine. One common method is the reaction of 4-(thian-4-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, such as temperature and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(thian-4-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

    Oxidation and Reduction: The thian-4-yl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and boronic acids are employed under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products

    Substitution Products: Amino or thiol-substituted pyridines.

    Coupling Products: Biaryl compounds.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols.

Scientific Research Applications

2-Bromo-4-(thian-4-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-4-(thian-4-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: A simpler analog without the thian-4-yl group, used in similar synthetic applications.

    4-(Thian-4-yl)pyridine: Lacks the bromine atom, but shares the thian-4-yl group, used in heterocyclic synthesis.

    2-Bromo-4-methylpyridine: Contains a methyl group instead of the thian-4-yl group, used in organic synthesis.

Uniqueness

2-Bromo-4-(thian-4-yl)pyridine is unique due to the presence of both the bromine atom and the thian-4-yl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of novel bioactivities.

Properties

CAS No.

2694729-28-5

Molecular Formula

C10H12BrNS

Molecular Weight

258.2

Purity

95

Origin of Product

United States

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